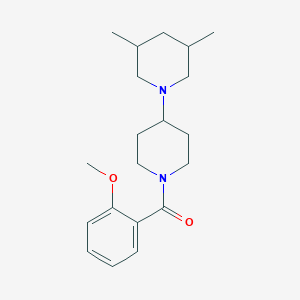![molecular formula C22H21N3O5 B247183 ethyl 4-[4-(4-hydroxy-3-methoxyphenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate](/img/structure/B247183.png)
ethyl 4-[4-(4-hydroxy-3-methoxyphenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[4-(4-hydroxy-3-methoxyphenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate, also known as EHP-101, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyrrolopyrazoles and has been found to possess a wide range of pharmacological activities.
Wirkmechanismus
The mechanism of action of ethyl 4-[4-(4-hydroxy-3-methoxyphenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate involves the modulation of various signaling pathways in the body. It has been found to inhibit the activation of microglia and astrocytes, which are involved in the inflammatory response in the brain. This compound also inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-1beta, which contribute to the progression of neuroinflammation. Additionally, this compound has been found to activate the CB2 receptor, which is involved in the regulation of immune function and inflammation.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects in various studies. It has been shown to reduce the levels of pro-inflammatory cytokines in the brain, leading to a decrease in neuroinflammation. This compound has also been found to reduce the activation of microglia and astrocytes, leading to a decrease in neurotoxicity. Additionally, this compound has been found to exhibit antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 4-[4-(4-hydroxy-3-methoxyphenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate has several advantages for lab experiments, including its high potency and selectivity for its target receptors. It is also relatively stable and has a long half-life, making it suitable for in vivo studies. However, this compound has some limitations, including its low solubility in water, which may affect its bioavailability in vivo. Additionally, this compound has not been extensively studied in humans, and its safety and efficacy in clinical trials are yet to be determined.
Zukünftige Richtungen
There are several future directions for the study of ethyl 4-[4-(4-hydroxy-3-methoxyphenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate. One potential direction is the development of novel formulations to improve its solubility and bioavailability. Another direction is the investigation of its potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical trials.
Synthesemethoden
The synthesis of ethyl 4-[4-(4-hydroxy-3-methoxyphenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate involves a series of chemical reactions that lead to the formation of the final product. The starting materials include 4-hydroxy-3-methoxybenzaldehyde, 3-methyl-2-nitrobenzoic acid, and ethyl acetoacetate. The reaction proceeds through several steps involving reduction, cyclization, and esterification to yield the final product. The purity and yield of this compound can be optimized by using appropriate reaction conditions and purification techniques.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[4-(4-hydroxy-3-methoxyphenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate has been studied extensively for its potential therapeutic applications in various diseases. It has been found to possess anti-inflammatory, analgesic, and neuroprotective properties, making it a promising candidate for the treatment of neurological disorders such as multiple sclerosis, neuropathic pain, and traumatic brain injury. This compound has also been studied for its potential anticancer activity, as it has been found to inhibit the growth of cancer cells in vitro and in vivo.
Eigenschaften
Molekularformel |
C22H21N3O5 |
|---|---|
Molekulargewicht |
407.4 g/mol |
IUPAC-Name |
ethyl 4-[4-(4-hydroxy-3-methoxyphenyl)-3-methyl-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoate |
InChI |
InChI=1S/C22H21N3O5/c1-4-30-22(28)13-5-8-15(9-6-13)25-20(14-7-10-16(26)17(11-14)29-3)18-12(2)23-24-19(18)21(25)27/h5-11,20,26H,4H2,1-3H3,(H,23,24) |
InChI-Schlüssel |
ICBVNCOLKOHEAM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C)C4=CC(=C(C=C4)O)OC |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C)C4=CC(=C(C=C4)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-(4-(4-ethoxyphenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247100.png)
![ethyl 4-(3-(2-furyl)-4-(4-hydroxy-3-methoxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247102.png)
![ethyl 4-(3-(2-furyl)-4-[4-(methoxycarbonyl)phenyl]-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247104.png)
![1-Benzyl-4-[1-(3-methoxybenzyl)piperidin-4-yl]piperazine](/img/structure/B247106.png)
![1-[1-(3,5-Dimethoxybenzoyl)-4-piperidinyl]-4-ethylpiperazine](/img/structure/B247109.png)
![1-Benzyl-4-[1-(3-fluorobenzoyl)-4-piperidinyl]piperazine](/img/structure/B247110.png)

![[4-(2,6-Dimethylmorpholin-4-yl)piperidin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B247113.png)
![1-Benzyl-4-[1-(methylsulfonyl)-4-piperidinyl]piperazine](/img/structure/B247114.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-(pyrrolidin-1-yl)piperidine](/img/structure/B247115.png)
![1-Benzyl-4-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}piperazine](/img/structure/B247117.png)
![1'-[(4-Chlorophenyl)sulfonyl]-3,5-dimethyl-1,4'-bipiperidine](/img/structure/B247118.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine](/img/structure/B247119.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine](/img/structure/B247120.png)